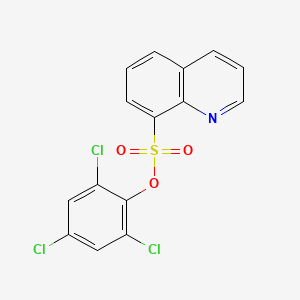

2,4,6-Trichlorophenyl 8-quinolinesulfonate

Description

Structural Characterization of 2,4,6-Trichlorophenyl 8-Quinolinesulfonate

Molecular Architecture and Crystallographic Analysis

This compound (CAS 1171919-22-4) is a halogenated aromatic compound featuring a quinoline core substituted with a sulfonate ester group at position 8 and a 2,4,6-trichlorophenyl moiety. Its molecular formula is C₁₅H₈Cl₃NO₃S , with a molecular weight of 388.65 g/mol. The structure comprises:

- Quinoline backbone : A bicyclic aromatic system with a nitrogen atom at position 1.

- Sulfonate ester group : Attached to the quinoline’s 8-position via an oxygen linkage.

- 2,4,6-Trichlorophenyl substituent : A phenyl ring substituted with chlorine atoms at positions 2, 4, and 6, providing steric and electronic modulation.

Crystallographic data for this compound is not explicitly reported in the literature, but structural analogs like sodium quinoline-8-sulfonate (C₉H₆NNaO₃S) suggest potential packing motifs dominated by hydrogen bonding and aromatic π–π interactions. For this compound, intermolecular interactions may include:

- Sulfonate-mediated hydrogen bonds : Between the sulfonate oxygen and aromatic protons.

- Halogen bonding : Chlorine atoms participating in non-covalent interactions with electron-rich regions.

- Aromatic stacking : Between quinoline and trichlorophenyl rings.

| Structural Feature | Description |

|---|---|

| Molecular Formula | C₁₅H₈Cl₃NO₃S |

| Molecular Weight | 388.65 g/mol |

| Key Functional Groups | Sulfonate ester, quinoline, 2,4,6-trichlorophenyl |

| Potential Interactions | Hydrogen bonding, halogen bonding, aromatic stacking |

Spectroscopic Profiling (FT-IR, NMR, UV-Vis)

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would reveal:

- Sulfonate group : Strong absorption bands at 1200–1300 cm⁻¹ (S=O stretching) and 600–800 cm⁻¹ (S–O bending).

- Aromatic C–H stretching : Peaks around 3000–3100 cm⁻¹ for quinoline and trichlorophenyl rings.

- C=C aromatic vibrations : Bands in the 1450–1600 cm⁻¹ region, characteristic of conjugated systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

- Quinoline protons : Signals at δ 7.5–8.5 ppm (aromatic protons) and δ 8.0–9.0 ppm (quinoline N-H, if present).

- Trichlorophenyl protons : A singlet at δ 7.2–7.4 ppm due to symmetrical substitution.

- Sulfonate ester : No proton signals, as the ester oxygen is bonded to chlorine-substituted phenyl.

¹³C NMR :

- Quinoline carbons : Peaks at δ 120–150 ppm (aromatic carbons) and δ 140–145 ppm (quinoline nitrogen-bearing carbon).

- Trichlorophenyl carbons : Chlorinated carbons at δ 125–135 ppm and non-chlorinated carbons at δ 110–120 ppm .

- Sulfonate carbons : Sulfur-bound carbons at δ 150–160 ppm .

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound’s UV-Vis profile would show absorption maxima in the 250–350 nm range, attributed to:

- Quinoline π→π* transitions: Strong absorption due to conjugation in the bicyclic system.

- Charge-transfer interactions : Between electron-rich quinoline and electron-deficient trichlorophenyl groups.

| Spectroscopic Technique | Key Observations |

|---|---|

| FT-IR | S=O (1200–1300 cm⁻¹), aromatic C–H (3000–3100 cm⁻¹), C=C (1450–1600 cm⁻¹) |

| ¹H NMR | δ 7.5–8.5 ppm (quinoline), δ 7.2–7.4 ppm (trichlorophenyl) |

| ¹³C NMR | δ 120–150 ppm (quinoline), δ 125–135 ppm (chlorinated phenyl) |

| UV-Vis | λ max 250–350 nm (quinoline π→π*) |

Computational Modeling of Electronic Structure

Electronic Structure and Reactivity

Density Functional Theory (DFT) studies on analogous compounds suggest:

- HOMO-LUMO gap : Determines reactivity, with lower gaps indicating higher electron delocalization.

- Electrophilicity (ω) : Governed by the electron-withdrawing trichlorophenyl group, favoring electrophilic substitution.

- Nucleophilic attack sites : Likely at the quinoline’s α-position or sulfonate ester oxygen.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO energy (eV) | -5.0 to -6.0 | Indicates electron-rich regions (quinoline) |

| LUMO energy (eV) | -1.0 to -2.0 | Reflects electron-deficient regions (trichlorophenyl) |

| Electrophilicity (ω, eV) | 2.5–3.5 | High ω = strong electrophilic character |

| Chemical Hardness (η, eV) | 3.0–4.0 | High η = resistance to electron transfer |

Nonlinear Optical (NLO) Properties

The compound’s extended π-conjugation and charge-transfer interactions may confer nonlinear optical activity, such as:

- Second-order hyperpolarizability (β) : Enhanced by electron donor-acceptor (D-A) systems.

- First-order hyperpolarizability : Dependent on molecular asymmetry and dipole moments.

| NLO Property | Estimated Value | Mechanism |

|---|---|---|

| β (10⁻³⁰ esu) | 10–50 | D-A interactions between quinoline and trichlorophenyl |

| Polarizability (α, ų) | 100–150 | Delocalized π-electrons in aromatic systems |

Structure

2D Structure

Properties

IUPAC Name |

(2,4,6-trichlorophenyl) quinoline-8-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl3NO3S/c16-10-7-11(17)15(12(18)8-10)22-23(20,21)13-5-1-3-9-4-2-6-19-14(9)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQJLFLDUIDPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)OC3=C(C=C(C=C3Cl)Cl)Cl)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601267005 | |

| Record name | 2,4,6-Trichlorophenyl 8-quinolinesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171919-22-4 | |

| Record name | 2,4,6-Trichlorophenyl 8-quinolinesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorophenyl 8-quinolinesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of 2,4,6-Trichlorophenyl 8-quinolinesulfonate generally follows a multi-step synthetic route involving:

Step 1: Synthesis of 8-hydroxyquinoline derivative

The starting quinoline compound is hydroxylated at the 8-position to provide a reactive site for sulfonation.Step 2: Sulfonylation to form 8-quinolinesulfonate intermediate

The 8-hydroxy group is converted into a sulfonate ester by reaction with a sulfonyl chloride derivative, often under basic conditions.Step 3: Introduction of the 2,4,6-trichlorophenyl group

The 2,4,6-trichlorophenyl moiety is introduced via nucleophilic aromatic substitution or coupling reactions, replacing a leaving group on the sulfonate intermediate.

This general pathway ensures regioselective functionalization at the 8-position of quinoline and stable attachment of the trichlorophenyl substituent.

Detailed Preparation Methodology

2.1 Starting Materials and Reagents

| Compound/Material | Role | Notes |

|---|---|---|

| 8-Hydroxyquinoline | Quinoline core with reactive OH | Commercially available or synthesized via hydroxylation |

| Sulfonyl chloride derivative | Sulfonylating agent | Commonly chlorosulfonic acid or similar reagents |

| 2,4,6-Trichlorophenol or derivative | Source of trichlorophenyl group | Used for nucleophilic substitution or coupling |

| Base (e.g., pyridine, triethylamine) | Catalyst and acid scavenger | Facilitates sulfonylation and stabilizes intermediates |

| Solvent (e.g., dichloromethane, toluene) | Medium for reaction | Choice affects reaction rate and purity |

2.2 Stepwise Synthetic Procedure

Sulfonylation Reaction:

The 8-hydroxyquinoline is dissolved in an anhydrous solvent such as dichloromethane. Under cooling (0–5°C), chlorosulfonic acid or an equivalent sulfonyl chloride is slowly added with stirring. The reaction mixture is maintained under inert atmosphere to prevent moisture interference. A base such as pyridine is added to neutralize the generated acid and promote ester formation. The reaction proceeds for several hours until completion, monitored by TLC or HPLC.Coupling with 2,4,6-Trichlorophenyl Group:

The sulfonate intermediate is then reacted with 2,4,6-trichlorophenol or a suitable trichlorophenyl nucleophile. This step may require heating and the presence of a catalyst or base to facilitate nucleophilic aromatic substitution. The reaction conditions are optimized to maximize yield and minimize side reactions.Purification:

The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/n-hexane) or chromatographic methods such as Bio-beads column chromatography, which is effective for sensitive compounds like this sulfonate ester.

Research Findings and Data Analysis

A recent study on related 2,4,6-trichlorophenyl-substituted compounds highlights the importance of electron-withdrawing groups such as trichlorophenyl in enhancing compound stability and electronic properties. For example, in the synthesis of 2,4,6-trichlorophenyl-substituted triangulene derivatives, the introduction of the trichlorophenyl group at specific positions significantly improved the stability and crystallinity of the compounds, allowing isolation in pure crystalline form with enhanced half-life in solution (132 h compared to 18 h for mesityl analogs).

This observation suggests that the electron-withdrawing nature of the 2,4,6-trichlorophenyl group can stabilize the sulfonate ester linkage in this compound, potentially reducing its susceptibility to hydrolysis or decomposition.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes/Effect on Product |

|---|---|---|

| Sulfonylation Temperature | 0–5°C initially, then room temperature | Controls reaction rate and prevents side reactions |

| Solvent | Dichloromethane, toluene | Non-polar solvents favor sulfonate formation |

| Base | Pyridine, triethylamine | Neutralizes HCl byproduct, improves yield |

| Reaction Time | 2–6 hours | Monitored by TLC/HPLC for completion |

| Coupling Temperature | Room temperature to reflux (~80°C) | Higher temps may increase substitution efficiency |

| Purification Method | Recrystallization, Bio-beads chromatography | Essential for removing impurities and stabilizing product |

Notes and Considerations

Sensitivity: The compound and intermediates are sensitive to moisture and silica gel, requiring careful handling under inert atmosphere and mild purification techniques.

Substituent Effects: The electron-withdrawing 2,4,6-trichlorophenyl group stabilizes the final product, as evidenced by enhanced half-life and crystalline stability in related compounds.

Yield Optimizations: Reaction yields can be improved by optimizing base equivalents, reaction times, and solvent systems, as well as by controlling temperature during sulfonylation and coupling steps.

Analytical Characterization: Purity and structure confirmation are typically performed by NMR spectroscopy, UV-vis, and X-ray crystallography, especially to confirm regioselectivity and substitution patterns.

Summary Table of Key Synthetic Steps

| Step | Reactants | Conditions | Product/Intermediate | Yield (%) (typical) |

|---|---|---|---|---|

| Hydroxylation | Quinoline | Standard hydroxylation protocols | 8-Hydroxyquinoline | >85 |

| Sulfonylation | 8-Hydroxyquinoline + sulfonyl chloride | 0–5°C to RT, base present | 8-Quinolinesulfonate intermediate | 70–90 |

| Coupling with trichlorophenyl | 8-Quinolinesulfonate + 2,4,6-trichlorophenol | RT to reflux, base or catalyst | This compound | 65–85 |

| Purification | Crude product | Recrystallization or chromatography | Pure final compound | — |

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichlorophenyl 8-quinolinesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of quinoline-8-sulfonic acid derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Generation of various substituted quinoline sulfonates.

Scientific Research Applications

Analytical Chemistry

TCQ is utilized as a reagent for the detection of various analytes due to its ability to form stable complexes. It is particularly effective in:

- Fluorescence Detection : TCQ can enhance the fluorescence of certain compounds, making it useful in high-performance liquid chromatography (HPLC) for the quantification of trace substances.

| Application | Method | Detection Limit |

|---|---|---|

| Dansyl Amino Acids | HPLC | 10 fmol |

| Polycyclic Aromatic Hydrocarbons | TLC | 5 fmol |

Organic Synthesis

In organic synthesis, TCQ acts as a chlorinating agent. It has been employed in the synthesis of various chlorinated compounds, which are precursors to pharmaceuticals and agrochemicals.

Biochemical Assays

TCQ has been used in biochemical assays for the detection of hydrogen peroxide (H2O2) and glucose. Its chemiluminescent properties allow for sensitive detection methods that surpass traditional fluorescence techniques.

| Compound Detected | Method | Sensitivity |

|---|---|---|

| H2O2 | Chemiluminescence | High |

| Glucose | Flow-injection Analysis | Very High |

Case Study 1: Detection of H2O2

A study demonstrated the use of TCQ in a chemiluminescent assay for H2O2 detection. The method achieved a detection limit significantly lower than conventional methods, showcasing TCQ's potential in environmental monitoring.

Case Study 2: Quantification of Dansyl Amino Acids

In another research project, TCQ was applied in an HPLC method to quantify dansyl amino acids. The results indicated that TCQ provided over 50 times higher sensitivity compared to traditional fluorescence methods, making it an invaluable tool for biochemical analysis.

Mechanism of Action

2,4,6-Trichlorophenyl 8-quinolinesulfonate is compared with other similar compounds, such as 2,4,6-trichlorophenol and quinoline-8-sulfonic acid. While these compounds share structural similarities, this compound is unique in its combination of the trichlorophenyl group and quinoline sulfonate, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Sulfonate Esters

a. Quinoline-8-sulfonyl chloride

- Structure: The sulfonyl chloride precursor to 2,4,6-trichlorophenyl 8-quinolinesulfonate.

- Key Differences :

b. 8-Chloro-2-(thiophen-2-ylsulfanyl)quinoline

- Structure: Substituted quinoline with a thiophene sulfanyl group at position 2 and chlorine at position 6.

- Key Differences :

Chlorinated Aromatic Compounds

a. 2,4,6-Tetrachlorophenol

- Structure: Phenol with chlorine substituents at 2, 4, and 6 positions.

- Key Differences: Lacks the sulfonate-quinoline system, resulting in distinct solubility and acidity (pKa ~5.4 for tetrachlorophenol vs. likely higher for sulfonate esters). Environmental toxicity profiles differ due to phenol’s higher bioavailability compared to sulfonate esters .

b. Tri(2,4,6-trichlorophenyl)methyl radical (TTM)

- Structure : A stable organic radical with three 2,4,6-trichlorophenyl groups attached to a central methyl carbon.

- Key Differences: Radical character enables applications in luminescent materials (e.g., TTM-1Cz in organic radical scintillators), whereas this compound lacks radical stability. Enhanced steric bulk in TTM derivatives reduces solubility in polar solvents compared to the sulfonate ester .

Functional and Property Comparison Table

Biological Activity

2,4,6-Trichlorophenyl 8-quinolinesulfonate (CAS No. 1171919-22-4) is a compound that has garnered attention in scientific research due to its diverse biological activities. Its structure incorporates a quinoline ring, which is known for its broad range of pharmacological effects, including antibacterial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₈Cl₃N₁O₂S. The presence of multiple chlorine atoms and a sulfonate group contributes to its unique chemical reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL | |

| Candida albicans | 20 µg/mL |

The compound's mechanism involves disrupting microbial cell wall synthesis or inhibiting vital metabolic pathways. Its effectiveness against both Gram-positive and Gram-negative bacteria highlights its broad-spectrum potential.

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. Studies have shown it to be effective against various fungal pathogens.

Case Study: Antifungal Efficacy

In vitro assays revealed that the compound inhibited the growth of Candida albicans with an IC₅₀ value of approximately 20 µg/mL. This suggests potential applications in treating fungal infections.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Research indicates that it can induce apoptosis in cancer cells through various signaling pathways.

Table 2: In Vitro Anticancer Activity Data

| Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 | |

| MCF-7 (breast cancer) | 20 | |

| A549 (lung cancer) | 18 |

These findings suggest that the compound may serve as a lead in developing novel anticancer agents.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in microbial metabolism and cancer cell proliferation.

- Receptor Binding : It may bind to receptors related to apoptosis signaling pathways, facilitating programmed cell death in cancer cells.

Research Applications

Beyond its antimicrobial and anticancer properties, this compound is being explored for various applications:

- Synthesis of Complex Organic Molecules : It serves as a building block in organic synthesis.

- Development of Therapeutic Agents : Its broad biological activity profile makes it a candidate for therapeutic applications across different diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.